1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The dimethylphenyl and ethyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one
Uniqueness
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both the oxadiazole and pyrrolidinone rings. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14-17-16(21-18-14)12-8-15(20)19(9-12)13-7-10(2)5-6-11(13)3/h5-7,12H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDSIDPAZJKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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